5-[1-(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one
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Overview
Description
5-[1-(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one is a complex heterocyclic compound that incorporates multiple functional groups, including thiazolo[3,2-a]pyrimidine, piperidine, and oxadiazole moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or terminal alkynes . The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-[1-(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-[1-(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[1-(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets. The thiazolo[3,2-a]pyrimidine moiety can mimic purine structures, allowing it to bind to biological targets such as enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives: These compounds share the thiazolo[3,2-a]pyrimidine core and exhibit similar biological activities.
Oxadiazole derivatives: Compounds containing the oxadiazole ring are known for their diverse pharmacological properties.
Properties
IUPAC Name |
5-[1-(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4S/c1-8-7-25-14-16-6-10(13(22)20(8)14)12(21)19-4-2-9(3-5-19)11-17-18-15(23)24-11/h6-7,9H,2-5H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQLBJSCQSUQGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)N3CCC(CC3)C4=NNC(=O)O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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